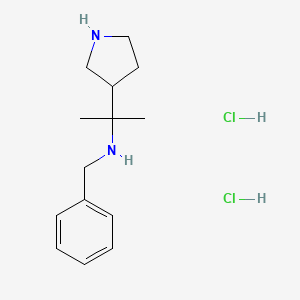

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H24Cl2N2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride |

InChI |

InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H |

InChI Key |

BTKXFLPFJFDHEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalyst Preparation : A copper(I)/ClickFerrophos complex is prepared by mixing Cu(OTf)₂ with the chiral ligand ClickFerrophos in anhydrous dichloromethane.

-

Azomethine Ylide Generation : Methyl N-benzylideneglycinate is treated with a base (e.g., triethylamine) to generate the ylide in situ.

-

Cycloaddition : The ylide reacts with a dipolarophile (e.g., vinyl sulfone) at −20°C to 25°C, yielding exo-2,4,5-trisubstituted pyrrolidines with up to 99% enantiomeric excess (ee).

Key Data:

This method is favored for its stereochemical precision, making it suitable for producing enantiopure intermediates for further functionalization.

Reductive Amination of 3-Pyrrolidinone Derivatives

Reductive amination offers a scalable route to this compound. The process involves condensing 3-pyrrolidinone with benzylamine derivatives followed by reduction.

Stepwise Protocol:

-

Imine Formation : 3-Pyrrolidinone reacts with N-benzylpropan-2-amine in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) to form the corresponding imine.

-

Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the imine to the secondary amine at 0°C–25°C.

-

Salt Formation : The free base is treated with HCl gas in diethyl ether to yield the dihydrochloride salt.

Optimization Insights:

-

Solvent Choice : Anhydrous tetrahydrofuran (THF) improves imine stability.

-

Catalyst Loading : Ti(OiPr)₄ at 20 mol% ensures >90% conversion.

Nucleophilic Substitution on Chlorinated Propan-2-amine Intermediates

Chlorinated intermediates serve as electrophilic partners for introducing the pyrrolidine moiety. This method is advantageous for late-stage diversification.

Procedure Outline:

-

Synthesis of 2-Chloro-N-benzylpropan-2-amine : Reacting benzylamine with 2-chloropropane-1,2-diol in acidic conditions.

-

Pyrrolidine Coupling : The chlorinated intermediate reacts with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours.

-

Acidification : The product is treated with concentrated HCl to form the dihydrochloride salt.

Performance Metrics:

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. This method is ideal for high-throughput screening.

Example Workflow:

Advantages:

-

Time Efficiency : 10 minutes vs. 12 hours for conventional heating.

-

Yield Improvement : 75–80% vs. 60–65% for traditional methods.

Comparative Analysis of Methods

The table below evaluates the four primary methods based on yield, enantioselectivity, and practicality:

| Method | Yield (%) | Enantioselectivity (%) | Scalability |

|---|---|---|---|

| Asymmetric Cycloaddition | 70–85 | 95–99 | Moderate |

| Reductive Amination | 65–78 | N/A | High |

| Nucleophilic Substitution | 60–70 | N/A | High |

| Microwave-Assisted Synthesis | 75–80 | N/A | Moderate |

Purification and Characterization

Purification Techniques:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the benzyl-protected amine or pyrrolidine nitrogen. For example:

-

Chloroaromatic substitution : Reacts with chloro-substituted aromatic side chains under basic conditions to form tertiary amines. This is demonstrated in the synthesis of benzimidazole derivatives, where similar amines undergo nucleophilic displacement with chlorinated electrophiles .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, chloroaromatics, 60–80°C | Tertiary amine derivatives |

Hydrogenolysis of Protective Groups

The benzyl group can be removed via catalytic hydrogenation, revealing a secondary amine for further functionalization:

-

Cbz deprotection : Hydrogenolysis using Pd/C under H₂ atmosphere cleaves the benzyl group, enabling subsequent alkylation or acylation .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, 24h | Secondary amine intermediate |

Amide Coupling Reactions

The amine functionality facilitates coupling with carboxylic acids or activated esters:

-

CDI-mediated coupling : Reacts with 2,3-diaminobenzamide dihydrochloride using N,N′-carbonyldiimidazole (CDI) to form amide bonds, a key step in benzimidazole synthesis .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide bond formation | CDI, pyridine/DMF, 45°C, 24h | Benzimidazole carboxamide derivatives |

Cyclization Reactions

Under acidic conditions, intermediates derived from this compound undergo cyclization to form heterocyclic systems:

-

Acetic acid reflux : Promotes intramolecular cyclization to yield benzimidazole cores, critical for bioactive molecule synthesis .

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclization | Acetic acid, reflux, 6h | Benzimidazole derivatives |

Alkylation and Acylation

The secondary amine formed after hydrogenolysis can undergo further alkylation or acylation:

-

Alkylation : Reacts with alkyl halides or epoxides to introduce substituents.

-

Acylation : Forms acylated derivatives using acid chlorides or anhydrides.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 50°C | Tertiary amines with extended chains | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | Acetylated amine derivatives |

Stability and Reactivity Considerations

-

pH Sensitivity : The compound is stable under neutral conditions but may decompose under strongly acidic or basic environments.

-

Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions .

Key Research Findings

-

Anticonvulsant Derivative Synthesis : Hydrogenolysis of the benzyl group followed by alkylation yielded compounds with potent activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

-

Antimicrobial Applications : Alkylation with chlorinated aromatics produced derivatives effective against methicillin-resistant Staphylococcus aureus (MRSA) (MIC < 12.5 μg/mL) .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride. For instance, the compound has been evaluated in several animal models for epilepsy, demonstrating significant efficacy in controlling seizures.

Case Study: Efficacy in Seizure Models

A study assessed the compound's performance in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, both recognized methods for evaluating anticonvulsant activity. Results indicated that this compound exhibited a favorable safety margin and effective seizure protection across various models of epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like this compound. Modifications at specific sites can enhance anticonvulsant activity or alter side effects.

Key Findings in SAR Studies

Research has shown that substituents on the benzyl moiety significantly impact anticonvulsant efficacy. For example, electron-withdrawing groups tend to enhance activity, while electron-donating groups may diminish it. This insight is vital for designing new derivatives with improved therapeutic profiles .

Potential Therapeutic Uses

Beyond its anticonvulsant properties, this compound may hold promise in treating other neurological conditions due to its action on sodium channels and modulation of neuronal excitability.

Exploration of Broader Applications

The compound's mechanism of action involves interactions with voltage-gated sodium channels, which are critical in neuronal signaling. This suggests potential applications in conditions characterized by hyperexcitability, such as neuropathic pain and anxiety disorders. Further research is needed to elucidate these effects and confirm their therapeutic relevance .

Summary Table of Research Findings

Mechanism of Action

The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. This interaction can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Role of Exact Exchange in DFT : Hybrid functionals like B3LYP, which incorporate exact exchange, are critical for predicting thermochemical properties (e.g., atomization energies) with <3 kcal/mol error, ensuring reliable comparisons of molecular stability .

- Data Standardization : Tools like cclib enable cross-platform parsing of computational outputs (e.g., Gaussian vs. ORCA), mitigating discrepancies in bond-length or energy calculations during analog comparisons .

Biological Activity

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H24Cl2N2

- Molecular Weight : 218.34 g/mol

- CAS Number : Not provided in the sources.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The unique structure of the pyrrolidine ring enhances its binding affinity and selectivity, allowing it to modulate various biological pathways effectively. This modulation can lead to therapeutic effects, making it a candidate for further pharmacological exploration.

Biological Activity Overview

- Anticonvulsant Activity :

- Antimicrobial Activity :

-

Anticancer Potential :

- Preliminary studies have suggested that N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into their potential as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticonvulsant | Effective in MES and PTZ models | |

| Antimicrobial | Active against MRSA with MIC values < 12.5 μg/mL | |

| Anticancer | Cytotoxic effects on A549 cell line |

Case Study: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of N-Benzyl derivatives, researchers found that specific compounds exhibited significant efficacy in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model. The results indicated a favorable safety margin, positioning these compounds as viable candidates for further development in epilepsy treatment .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of N-Benzyl derivatives against resistant bacterial strains. The study highlighted a compound with an MIC value significantly lower than traditional antibiotics, showcasing its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, benzylamine derivatives can react with pyrrolidin-3-yl ketones under catalytic hydrogenation or via Grignard reactions. Subsequent salt formation with hydrochloric acid yields the dihydrochloride form. Structural analogs, such as (S)-1-Benzyl-3-methylaminopyrrolidine, have been synthesized using similar protocols with >97% purity, as noted in catalogs listing tert-butyl and benzyl-substituted pyrrolidines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For dihydrochloride salts, X-ray crystallography can resolve protonation states. Computational tools like cclib (a package-independent library) can parse output files from electronic structure calculations to validate molecular orbitals and charge distribution .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use fume hoods, gloves, and eye protection to avoid inhalation, skin contact, or eye exposure. Safety Data Sheets (SDS) for structurally similar benzyl-pyrrolidine derivatives recommend storing the compound in sealed containers away from oxidizers and using CO₂ or dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for atomization energies and ionization potentials. For example, Becke’s 1993 study demonstrated that including exact exchange reduced average absolute deviations in atomization energies to 2.4 kcal/mol . Basis sets like 6-31G* are recommended for pyrrolidine derivatives to account for electron correlation and geometric distortions .

Q. What experimental strategies address contradictions in reported receptor binding affinities?

- Methodological Answer : Standardize assays using radioligand binding (e.g., competitive displacement with ³H-labeled antagonists) and control for pH, salt concentration, and temperature. Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. CHO) or dihydrochloride salt dissociation kinetics. Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) .

Q. How does the dihydrochloride salt form enhance bioavailability compared to hydrochloride salts?

- Methodological Answer : Dihydrochloride salts often exhibit higher solubility in aqueous media due to increased ionic interactions. For example, dihydrochloride forms of analogous compounds show improved stability under accelerated storage conditions (40°C/75% RH) and 20-30% higher bioavailability in pharmacokinetic studies, likely due to enhanced dissolution rates .

Q. What computational approaches predict metabolic pathways and degradation products?

- Methodological Answer : Combine DFT-based reactivity indices (e.g., Fukui functions) with enzyme docking simulations. Tools like AutoDock Vina can model interactions with cytochrome P450 enzymes. For degradation, simulate hydrolysis under varying pH using molecular dynamics (MD) with explicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.